

# The Pharmacokinetics of Nebulized Opelconazole (PC945) in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Opelconazole |           |
| Cat. No.:            | B2538439     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Opelconazole** (formerly known as PC945) is a novel, potent, inhaled triazole antifungal agent specifically engineered for the treatment and prevention of pulmonary fungal infections, primarily those caused by Aspergillus species. Its design philosophy centers on maximizing local drug concentrations in the lungs while minimizing systemic exposure, thereby enhancing efficacy at the site of infection and reducing the potential for systemic side effects and drugdrug interactions commonly associated with orally or intravenously administered azoles. This technical guide provides a comprehensive summary of the preclinical pharmacokinetics of nebulized **Opelconazole** in various animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

## **Pharmacokinetic Profile in Animal Models**

Preclinical studies in mice, rats, and dogs have consistently demonstrated that inhaled **Opelconazole** achieves high and sustained concentrations in the lungs with very low corresponding plasma levels. This favorable pharmacokinetic profile is crucial for its intended therapeutic application.

## **Data Summary**



The following tables summarize the key pharmacokinetic parameters of **Opelconazole** observed in different animal models.

Table 1: Plasma Pharmacokinetic Parameters of **Opelconazole** in Rats and Dogs Following a Single Inhaled Dose

| Species | Administration    | Time to Maximum Plasma Concentration (Tmax) | Reference |
|---------|-------------------|---------------------------------------------|-----------|
| Rat     | 2-hour inhalation | 4 hours                                     | [1]       |
| Dog     | 2-hour inhalation | Immediately post-<br>inhalation             | [1]       |

Table 2: Lung and Plasma Concentration Ratios of Opelconazole in Animal Models

| Species   | Key Finding                                                                            | Reference |
|-----------|----------------------------------------------------------------------------------------|-----------|
| Rat & Dog | Lung concentrations were substantially higher (>2000-fold) than plasma concentrations. | [1][2]    |

Table 3: Systemic Exposure of **Opelconazole** in Mice Following Intranasal and Intratracheal Administration



| Administration<br>Route | Dose                              | Time Point | Mean<br>Plasma/Serum<br>Concentration | Reference |
|-------------------------|-----------------------------------|------------|---------------------------------------|-----------|
| Intranasal              | 70 μ g/mouse                      | 12 hours   | 0.64 ± 0.61<br>ng/mL                  | [3]       |
| 24 hours                | 0.26 ± 0.13<br>ng/mL              | [3]        |                                       |           |
| Intratracheal           | 40 μL of 2<br>mg/mL<br>suspension | 2 hours    | 37.8 - 55.8<br>ng/mL                  | [3]       |
| 24 hours                | 2.1 - 2.8 ng/mL                   | [3]        |                                       |           |

Table 4: Plasma Protein Binding of Opelconazole

| Species                | Finding                         | Reference |
|------------------------|---------------------------------|-----------|
| Mouse, Rat, Dog, Human | Highly bound to plasma proteins | [4]       |

A notable characteristic of **Opelconazole** is its accumulation in the lungs upon repeated administration. Studies in mice have shown that extended prophylaxis with daily intranasal dosing leads to a more potent inhibition of fungal load compared to shorter treatment regimens, suggesting that the antifungal effects accumulate with repeat dosing.[4][5] This accumulation is also observed in the lungs of rats and dogs after 3 months of daily nebulized dosing.[2]

# **Experimental Protocols**

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of nebulized **Opelconazole**.

#### **Animal Models**

 Mice: Immunocompromised, temporarily neutropenic A/J mice have been used to model Aspergillus fumigatus and Candida albicans pulmonary infections.[3][5][6]



- Rats: Han Wistar rats were used in toxicokinetic studies.
- Dogs: Beagle dogs were used in toxicokinetic studies.[7]

# **Drug Formulation and Administration**

- For Inhalation Studies (Rats and Dogs): PC945 powder was suspended in sodium phosphate-buffered saline containing wetting agents to a concentration of 10 mg/mL. This suspension was further diluted with physiological saline to achieve the desired dose concentration for nebulization.[7]
- For Intranasal Administration (Mice): For in vivo efficacy studies, Opelconazole (PC945) was suspended in physiological saline.[6] The total volume administered intranasally was typically 35 μL or 50 μL per mouse.[6]
- Nebulization: In clinical studies, which can inform on the technology used in late-stage
  preclinical studies, a PARI LC SPRINT® nebuliser and PARI TurboBoy SX® compressor
  were used for oral inhalation.[7] For the 14-day toxicokinetic studies in rats and dogs,
  animals were exposed to the nebulized drug for a 2-hour period daily.[1][7]

# **Sample Collection and Analysis**

- Blood Sampling: Serial blood samples were collected at various time points post-inhalation to determine plasma concentrations of Opelconazole.[4][7]
- Lung Tissue: In rats, lung samples were collected at the end of the study (e.g., Day 15 in a 14-day study) to measure drug concentrations.[7] Portions of the lung tissue were homogenized in a methanol:water (50:50) solution.[4]
- Bronchoalveolar Lavage (BAL) Fluid: In mouse studies, BAL fluid was collected to measure
   Opelconazole concentrations in BAL cell extracts and supernatant, as well as to assess inflammatory markers.[2][8]
- Analytical Method: The concentration of Opelconazole in plasma, lung homogenates, and BAL fluid was determined using a validated, specific, and sensitive liquid chromatographytandem mass spectrometry (LC-MS/MS) method.[4] The lower limit of quantification for this assay in rat and dog plasma was 100 pg/mL.[4]



#### **Visualizations**

## **Experimental Workflow for Pharmacokinetic Studies**

The following diagram illustrates a typical experimental workflow for assessing the pharmacokinetics of nebulized **Opelconazole** in animal models.



Click to download full resolution via product page

Experimental workflow for preclinical pharmacokinetic studies.

#### **Mechanism of Action: CYP51 Inhibition**

**Opelconazole**, like other triazole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.





Click to download full resolution via product page

Mechanism of action of **Opelconazole** via CYP51 inhibition.

#### Conclusion

The preclinical data available for nebulized **Opelconazole** (PC945) consistently support its intended design as a targeted therapy for pulmonary fungal infections. The high lung deposition and retention, coupled with low systemic exposure, have been demonstrated across multiple animal species. These pharmacokinetic properties translate to potent antifungal efficacy in in vivo infection models. The detailed experimental protocols provide a basis for the continued development and evaluation of this promising therapeutic agent. This body of evidence underscores the potential of **Opelconazole** to address a significant unmet medical need in the management of respiratory fungal diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and nonclinical and clinical pharmacokinetics of PC945, a novel inhaled triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PC945, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Biomarker Analysis of the Effects of Intranasally Dosed PC945, a Novel Antifungal Triazole, on Aspergillus fumigatus Infection in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and nonclinical and clinical pharmacokinetics of PC945, a novel inhaled triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Biomarker Analysis of the Effects of Intranasally Dosed PC945, a Novel Antifungal Triazole, on Aspergillus fumigatus Infection in Immunocompromised Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics of Nebulized Opelconazole (PC945) in Preclinical Animal Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2538439#pharmacokinetics-of-nebulized-opelconazole-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com